1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride
Overview
Description
1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride is a chemical compound with the molecular formula C3H7ClN4. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.
Mechanism of Action
Target of Action
This compound is part of a unique collection of chemicals provided for early discovery researchers .
Mode of Action
Similar triazole compounds have been known to stabilize copper (i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
It’s worth noting that triazole compounds have been linked to a variety of pharmacological actions, including antifungal, anticancer, anti-inflammatory, and antibacterial effects .
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been reported to interact with enzymes such as imidazoleglycerol-phosphate dehydratase, which is involved in the histidine biosynthesis pathway . The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This interaction disrupts the normal enzymatic activity, leading to a decrease in histidine production.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of kinases, which are crucial for cell signaling . This inhibition can lead to changes in gene expression and affect cellular metabolism, ultimately impacting cell growth and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as imidazoleglycerol-phosphate dehydratase, and inhibits their activity . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of the compound may result in toxic or adverse effects, including cellular damage and impaired organ function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s inhibition of imidazoleglycerol-phosphate dehydratase affects the histidine biosynthesis pathway . This interaction can lead to changes in metabolic flux and alter metabolite levels within the cell. The compound may also interact with other enzymes involved in nitrogen metabolism, further influencing cellular metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its chemical properties, such as solubility and molecular weight . It may accumulate in specific cellular compartments or tissues, depending on the presence of transporters or binding proteins that facilitate its movement.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and influence its overall biochemical activity. For example, the compound’s presence in the cytoplasm may enhance its ability to interact with cytoplasmic enzymes, while its localization in the nucleus may impact gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride can be synthesized through several methods. One common approach involves the reaction of hydrazine with formamide under microwave irradiation, which proceeds smoothly without the need for a catalyst . Another method includes the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols, where alcohols act as both solvents and reactants .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and electrochemical methods are favored due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other triazole derivatives.
Substitution: The compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride can be compared with other similar compounds, such as:
3-Methyl-1H-1,2,4-Triazol-5-Amine: Another triazole derivative with similar chemical properties.
5-(Aminomethyl)-1H-1,2,4-Triazol-3-Amine Dihydrochloride: A compound with additional functional groups that may enhance its reactivity.
5-Cyclopropyl-1,2,4-Triazol-3-Ylamine: A triazole derivative with a cyclopropyl group, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific structure and the presence of the methyl group, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-methyl-1,2,4-triazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.ClH/c1-7-2-5-3(4)6-7;/h2H,1H3,(H2,4,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHNLOQTZVNZGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185300-35-9 | |
Record name | 1H-1,2,4-Triazol-3-amine, 1-methyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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